molecular formula C24H20N2O5 B11415479 2-(3-hydroxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-hydroxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11415479
M. Wt: 416.4 g/mol
InChI Key: VGWOGBORQHYUHQ-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromene and pyrrole precursors, followed by the formation of the spiro linkage through cyclization reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and functional group transformations.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other functional groups.

    Substitution: Functional groups on the chromene or pyrrole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with spiro linkages often exhibit interesting biological activities. This compound may be studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique structural properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different ring systems or functional groups. Examples include spirooxindoles, spirochromenes, and spiroindolines.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C24H20N2O5/c1-2-12-25-17-10-5-4-9-16(17)24(23(25)30)19-20(28)15-8-3-6-11-18(15)31-21(19)22(29)26(24)13-7-14-27/h2-6,8-11,27H,1,7,12-14H2

InChI Key

VGWOGBORQHYUHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCO)OC5=CC=CC=C5C4=O

Origin of Product

United States

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